molecular formula C9H16O3 B1527311 3-(Cyclopropylmethoxy)oxan-4-ol CAS No. 1247557-37-4

3-(Cyclopropylmethoxy)oxan-4-ol

Cat. No.: B1527311
CAS No.: 1247557-37-4
M. Wt: 172.22 g/mol
InChI Key: FDKNTQLNQXQWKA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)oxan-4-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is known for its unique structure, which includes a cyclopropylmethoxy group attached to an oxan-4-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)oxan-4-ol typically involves the reaction of cyclopropylmethanol with an appropriate oxan-4-ol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)oxan-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropylmethoxy ketones, while reduction can produce cyclopropylmethoxy alcohols .

Scientific Research Applications

3-(Cyclopropylmethoxy)oxan-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)oxan-4-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)oxan-2-ol
  • 3-(Cyclopropylmethoxy)oxan-6-ol
  • 3-(Cyclopropylmethoxy)oxan-4-one

Uniqueness

3-(Cyclopropylmethoxy)oxan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(cyclopropylmethoxy)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-4-11-6-9(8)12-5-7-1-2-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKNTQLNQXQWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2COCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethoxy)oxan-4-ol
Reactant of Route 2
3-(Cyclopropylmethoxy)oxan-4-ol
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Reactant of Route 4
3-(Cyclopropylmethoxy)oxan-4-ol
Reactant of Route 5
3-(Cyclopropylmethoxy)oxan-4-ol
Reactant of Route 6
3-(Cyclopropylmethoxy)oxan-4-ol

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